molecular formula C15H20N6O B2668736 Cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone CAS No. 2310102-56-6

Cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2668736
CAS RN: 2310102-56-6
M. Wt: 300.366
InChI Key: SCWCVBBUJVCZQI-UHFFFAOYSA-N
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Description

“Cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone” is a complex organic compound that belongs to the class of heterocyclic compounds . It features a hybrid nucleus made by fusion of several pharmaceutically active moieties, including triazole, pyridazine, and diazepane . This compound is likely to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Future Directions

Given the potential pharmaceutical applications of this compound, future research could focus on elucidating its specific synthetic routes, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could help in the rational design and development of new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name

cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-11-16-17-13-5-6-14(18-21(11)13)19-7-2-8-20(10-9-19)15(22)12-3-4-12/h5-6,12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWCVBBUJVCZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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